Piperidine, 1-methyl-, hydrochloride

Solid-state chemistry Formulation Weighing accuracy

Procure N-methylpiperidine hydrochloride (CAS 17874-59-8) to replace volatile liquid free bases. This crystalline solid (m.p. 230–232 °C) allows precise air-weighing, eliminates inert-atmosphere handling, and delivers accurate stoichiometry for automated synthesis, carbon capture, and organometallic applications. The salt form ensures long-term storage stability and straightforward aqueous dissolution.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 17874-59-8
Cat. No. B1218058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-methyl-, hydrochloride
CAS17874-59-8
Synonyms1-methylpiperidine
N-methylpiperidine
N-methylpiperidine hydrochloride
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILES[H+].CN1CCCCC1.[Cl-]
InChIInChI=1S/C6H13N.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H
InChIKeyQDUXDCXILAPLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-methyl-, hydrochloride (CAS 17874-59-8): Solid Salt Form of N-Methylpiperidine for Controlled Handling and Formulation


Piperidine, 1-methyl-, hydrochloride (CAS 17874-59-8), also known as N-methylpiperidine hydrochloride or N-methylpiperidinium chloride, is the hydrochloride salt of the tertiary amine N-methylpiperidine. This compound belongs to the piperidine class of organic compounds, characterized by a saturated six-membered ring containing one nitrogen atom [1]. The hydrochloride salt exists as a crystalline solid with a melting point of 230–232 °C, in contrast to its free base counterpart, which is a colorless liquid with a melting point of approximately -50 °C . The salt formation imparts distinct physicochemical properties that are critical in applications requiring solid-state handling, precise weighing, or controlled dissolution in aqueous media.

Why Piperidine, 1-methyl-, hydrochloride Cannot Be Directly Substituted with Piperidine Free Base or Other N-Alkylpiperidine Salts


Procurement and formulation decisions involving piperidine derivatives are highly sensitive to the specific salt form and N-alkyl substituent. The hydrochloride salt of N-methylpiperidine (CAS 17874-59-8) provides a distinct combination of solid-state stability, well-defined melting point (230–232 °C), and aqueous solubility that differs fundamentally from the free base (liquid, m.p. -50 °C) and from other N-alkylpiperidine hydrochlorides [1]. Substituting the free base for the hydrochloride salt would alter reaction stoichiometry, handling procedures, and dissolution kinetics in aqueous systems. Similarly, replacing the N-methyl group with an N-ethyl group changes both the basicity (pKa 10.08 vs. 10.45) and the steric profile, which directly impacts reactivity in organometallic and catalytic applications . These differences are not merely academic; they dictate whether a compound can be used as a solid reagent in a glovebox, as a precise molar equivalent in a sensitive coupling reaction, or as a phase-separating amine in carbon capture systems.

Quantitative Differentiation of Piperidine, 1-methyl-, hydrochloride from Closest Analogs: A Procurement-Oriented Evidence Guide


Melting Point: Hydrochloride Salt vs. Free Base – Solid-State Handling Advantage

The hydrochloride salt of N-methylpiperidine (CAS 17874-59-8) exhibits a melting point of 230–232 °C, as reported in authoritative chemical databases [1]. In contrast, the free base N-methylpiperidine (CAS 626-67-5) is a liquid with a melting point of -50 °C . This ~280 °C difference in melting point fundamentally alters the compound's physical state at room temperature and its behavior during storage, weighing, and formulation.

Solid-state chemistry Formulation Weighing accuracy

Basicity (pKa): N-Methylpiperidine vs. Piperidine and N-Ethylpiperidine – Tuning Protonation Equilibria

The pKa of the conjugate acid of N-methylpiperidine is 10.08 at 25 °C . This value is lower than that of the unsubstituted piperidine (pKa = 11.22) [1] and also lower than that of the next homolog, N-ethylpiperidine (pKa = 10.45 at 23 °C) . The difference in basicity arises from steric and electronic effects of the N-alkyl substituent, with the methyl group providing the least steric hindrance and a slightly reduced basicity compared to the parent secondary amine.

Physical organic chemistry Acid-base catalysis Ionization equilibria

Reactivity in Alane Adduct Formation: N-Methylpiperidine vs. N-Ethylpiperidine – Steric Control of Decomposition Pathways

In the synthesis of N-alkylpiperidine·alane adducts for hydrogen storage applications, N-methylpiperidine (NMPi) and N-ethylpiperidine (NEPi) exhibit markedly different behavior. Direct reaction of 1 equivalent of NMPi with γ-AlH₃ yields the 1:1 adduct NMPi·AlH₃ in good yield and purity [1]. Notably, attempts to prepare the 2:1 complex (NMPi)₂·AlH₃ required a large excess of NMPi and was only observed in situ by IR spectroscopy; in contrast, no (NEPi)₂·AlH₃ was observed under similar conditions, a difference attributed to the steric effect of the ethyl group [1]. Furthermore, the thermal decomposition pathways diverge: NMPi·AlH₃ decomposes directly to aluminum metal, whereas NEPi·AlH₃ can be selectively decomposed to form AlH₃ under certain conditions [1].

Organometallic chemistry Hydrogen storage Alane regeneration

Physical Form and Handling: Hydrochloride Salt (Solid) vs. Free Base (Liquid) – Implications for Laboratory and Industrial Use

The hydrochloride salt of N-methylpiperidine is a crystalline solid at room temperature, with a melting point of 230–232 °C and a molecular weight of 135.63 g/mol [1]. The free base, in contrast, is a colorless liquid with a boiling point of 106–107 °C, a density of ~0.816 g/mL, and a flash point of 3 °C . The liquid free base is classified as a highly flammable liquid (H225), whereas the solid hydrochloride salt poses reduced flammability risk and can be stored and handled without the special precautions required for volatile, flammable liquids.

Chemical handling Safety Process chemistry

Standard Partial Molar Volume in Aqueous Solution: N-Methylpiperidine vs. N-Methylpiperidinium Chloride – Thermodynamic Basis for Carbon Capture Modeling

Accurate thermodynamic data are essential for modeling amine-based carbon capture processes. The standard partial molar volume at 298.15 K for aqueous N-methylpiperidine (free base) has been determined as Vo(N-MP) = (109.6 ± 0.2) cm³·mol⁻¹ [1]. This value, along with the corresponding data for the protonated hydrochloride form (N-MPH⁺Cl⁻), enables precise calculation of solution densities and phase behavior under industrial operating conditions [1]. While the paper reports the first high-temperature volumetric data for both species, the neutral free base and the hydrochloride salt exhibit distinctly different partial molar volumes due to electrostriction effects around the charged ammonium center.

Solution thermodynamics Carbon capture Physical chemistry

Optimal Research and Industrial Use Cases for Piperidine, 1-methyl-, hydrochloride Based on Verified Differential Properties


Solid Reagent for Stoichiometric Reactions in Anhydrous Organic Synthesis

The solid hydrochloride salt (m.p. 230–232 °C) can be accurately weighed in air using standard analytical balances, eliminating the need for handling volatile, flammable liquid amines under inert atmosphere [1]. This is particularly advantageous in parallel synthesis, automated reaction platforms, and reactions requiring precise amine stoichiometry where the free base (liquid, flash point 3 °C) would introduce weighing errors and safety hazards .

Precursor for N-Methylpiperidine-Derived Organometallic Reagents

The hydrochloride salt serves as a convenient, non-volatile source of N-methylpiperidine for the in situ generation of the free base. In applications such as the preparation of N-methylpiperidine·alane adducts for hydrogen storage research, the salt can be neutralized to release the free amine under controlled conditions [2]. The distinct reactivity profile of N-methylpiperidine compared to N-ethylpiperidine—specifically its ability to form a 2:1 adduct with AlH₃ and its direct decomposition to Al metal—makes the methyl derivative the preferred choice when metallic aluminum is the desired end product [2].

Model Compound for Thermodynamic Studies of Phase-Separating Amine Carbon Capture Solvents

Aqueous solutions of N-methylpiperidine and its hydrochloride salt are employed as model systems for developing liquid-liquid phase separation carbon capture technologies [3]. The availability of standard partial molar volume data (e.g., Vo(N-MP) = 109.6 ± 0.2 cm³·mol⁻¹ at 298.15 K) and heat capacity data for both the free base and the hydrochloride salt enables rigorous thermodynamic modeling of solvent speciation and regeneration energy requirements [3]. This quantitative foundation is critical for scaling novel carbon capture processes from laboratory to pilot plant.

pH-Controlled Crystallization and Salt Formation in Pharmaceutical Intermediates

The pKa of N-methylpiperidine (10.08) defines the pH range over which the free base exists in equilibrium with the protonated hydrochloride salt . This property is exploited in the purification and isolation of pharmaceutical intermediates, where the hydrochloride salt can be precipitated from aqueous solution by adjusting the pH, then collected as a crystalline solid with a well-defined melting point (230–232 °C) for quality control [1]. The solid salt form also facilitates long-term storage and shipping without the degradation or volatility issues associated with the liquid free base.

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